

3-(2,4-Difluorophenyl)propionic acid chemical properties

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Compound of Interest

Compound Name: 3-(2,4-Difluorophenyl)propionic acid

Cat. No.: B162310

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An In-depth Technical Guide to the Chemical Properties of **3-(2,4-Difluorophenyl)propionic Acid**

Introduction

3-(2,4-Difluorophenyl)propionic acid, with CAS number 134672-70-1, is a fluorinated aromatic carboxylic acid.^{[1][2][3]} Its structure, featuring a difluorinated phenyl ring attached to a propionic acid moiety, makes it a valuable building block in medicinal chemistry and materials science. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.^[4] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, and applications, intended for researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

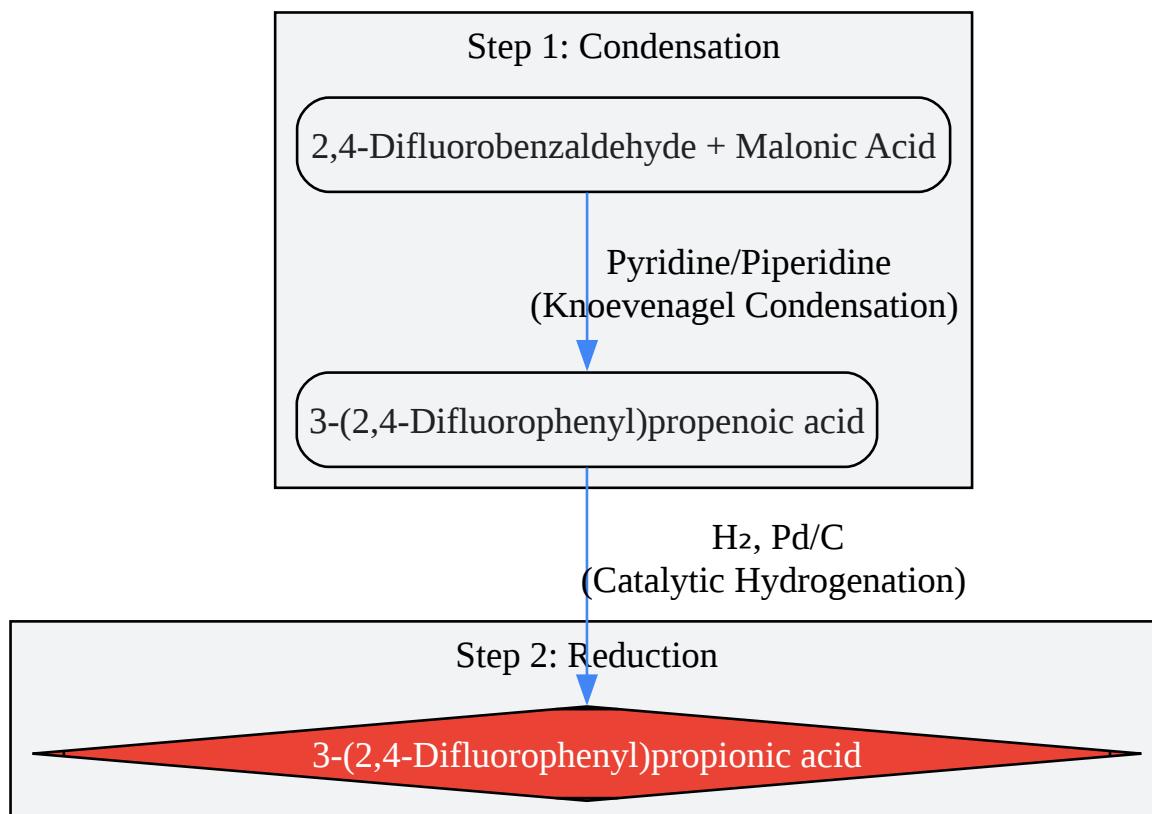
The fundamental properties of **3-(2,4-Difluorophenyl)propionic acid** are summarized below. These characteristics are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
CAS Number	134672-70-1	[1] [2] [3]
Molecular Formula	C ₉ H ₈ F ₂ O ₂	[1] [2] [3]
Molecular Weight	186.16 g/mol	[1] [2] [3]
Appearance	Solid	[2]
Melting Point	104-108 °C	[1] [2] [5]
Boiling Point	271.8 °C (Predicted)	[5]
SMILES String	OC(=O)CCc1ccc(F)cc1F	[2] [6]
InChI Key	XAPRKUUUFZCSOTE-UHFFFAOYSA-N	[2]

Synthesis and Manufacturing

While specific industrial synthesis routes for **3-(2,4-Difluorophenyl)propionic acid** are proprietary, a common and logical laboratory-scale synthesis involves the catalytic hydrogenation of a corresponding unsaturated precursor. A plausible pathway starts from 2,4-difluorobenzaldehyde, proceeding through a Knoevenagel or Perkin condensation to form an unsaturated acid, which is then reduced.

A representative synthesis workflow is outlined below:



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Caption: Plausible two-step synthesis of **3-(2,4-Difluorophenyl)propionic acid**.

Experimental Protocol: Catalytic Hydrogenation

This protocol is adapted from a similar synthesis of a related compound, 3-(3,5-difluorophenyl)propanoic acid.[7]

- Preparation: A solution of 3-(2,4-difluorophenyl)propenoic acid (1 equivalent) is prepared in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate.
- Catalyst Addition: A slurry of 10% palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) is added to the solution.
- Hydrogenation: The mixture is placed in a hydrogenation apparatus and subjected to a hydrogen atmosphere (e.g., 50 psi) with vigorous shaking or stirring.

- Reaction Monitoring: The reaction is monitored for hydrogen uptake or by analytical techniques like TLC or GC-MS until the starting material is consumed (typically 2-6 hours).
- Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
- Isolation: The filtrate is concentrated under reduced pressure to yield the crude **3-(2,4-Difluorophenyl)propionic acid**, which can be further purified by recrystallization.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of **3-(2,4-Difluorophenyl)propionic acid**. The expected data from key spectroscopic methods are detailed below.^{[8][9]}

Spectroscopy	Functional Group	Expected Chemical Shift / Absorption Range
¹ H NMR	Carboxylic Acid (-COOH)	~10.5 - 12.0 ppm (singlet, broad)
Aromatic (-C ₆ H ₃ F ₂)		~6.8 - 7.4 ppm (multiplets)
Methylene (-CH ₂ -Ar)		~2.9 - 3.1 ppm (triplet)
Methylene (-CH ₂ -COOH)		~2.6 - 2.8 ppm (triplet)
¹³ C NMR	Carbonyl (-C=O)	~175 - 180 ppm
Aromatic (C-F)		~158 - 165 ppm (doublets, large J-coupling)
Aromatic (C-H, C-C)		~110 - 135 ppm
Methylene (-CH ₂ -Ar)		~30 - 35 ppm
Methylene (-CH ₂ -COOH)		~25 - 30 ppm
IR Spectroscopy	O-H stretch (Carboxylic Acid)	2500 - 3300 cm ⁻¹ (broad)
C=O stretch (Carboxylic Acid)		1700 - 1725 cm ⁻¹ (strong)
C=C stretch (Aromatic)		1500 - 1620 cm ⁻¹
C-F stretch		1100 - 1300 cm ⁻¹ (strong)

Note: Predicted values are based on established principles of NMR and IR spectroscopy and data for structurally similar compounds.[8][10]

Reactivity and Applications

The reactivity of **3-(2,4-Difluorophenyl)propionic acid** is dominated by its carboxylic acid functional group and the unique properties imparted by the difluorophenyl ring.

Key Reactions

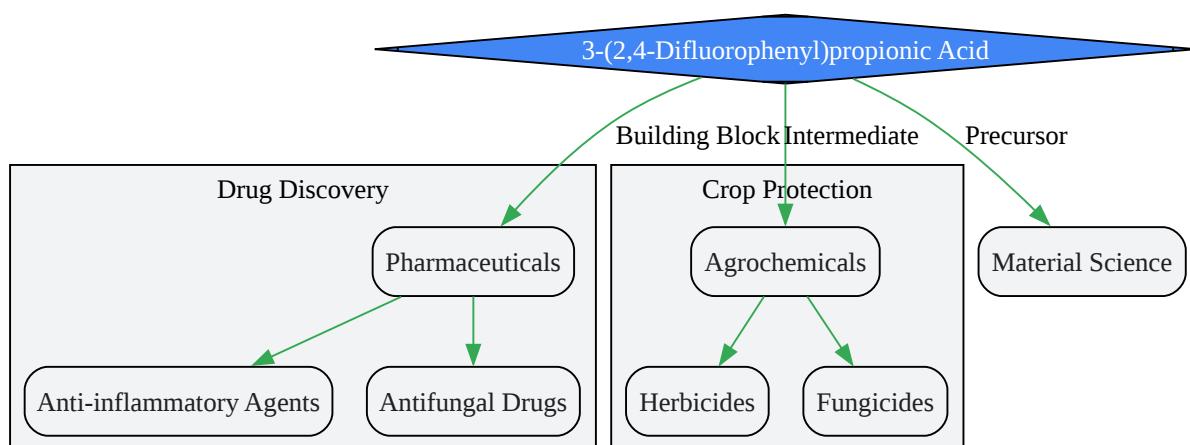
- Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.

- Amide Formation: The carboxylic acid can be converted to an acyl chloride (e.g., using thionyl chloride) and subsequently reacted with amines to form amides.
- Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH_4).

Applications in Research and Development

The difluorophenyl moiety is a common feature in bioactive molecules, enhancing properties like metabolic stability and binding affinity.^[4] Consequently, this acid is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Pharmaceuticals: It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs), particularly for creating antifungal and anti-inflammatory drugs.^[5] Its structural motif is found in inhibitors of enzymes like soluble epoxide hydrolase (sEH).^[4]
- Agrochemicals: The compound is used in the synthesis of advanced herbicides and fungicides, where the fluorine atoms contribute to the molecule's efficacy and stability.^[11]



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Caption: Key application areas for **3-(2,4-Difluorophenyl)propionic acid**.

Safety and Handling

According to its Safety Data Sheet (SDS), **3-(2,4-Difluorophenyl)propionic acid** presents several hazards that require careful handling in a laboratory setting.[1][2]

GHS Hazard Classification

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2]
- Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[1][2]

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (e.g., N95 type) is recommended.[1][2]
- Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to avoid dust formation and inhalation.[1]
- Storage: Store in a cool, dry place (recommended 2-8°C) in a tightly sealed container.[1][5]
- First Aid:
 - If Swallowed: Rinse mouth with water and consult a physician.[1]
 - Skin Contact: Wash off with soap and plenty of water.[1]
 - Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

Conclusion

3-(2,4-Difluorophenyl)propionic acid is a specialized chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its well-defined chemical and physical properties, combined with the strategic placement of fluorine atoms, provide a robust platform for the synthesis of complex, high-value molecules. Understanding its synthesis, reactivity, and safety profile is paramount for researchers aiming to leverage this compound in their scientific endeavors.

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